N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of an oxane ring, a pyrazole ring, and a prop-2-ynamide group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide typically involves a multi-step process. One common method includes the reaction of oxane derivatives with pyrazole intermediates under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide can be compared with other similar compounds, such as:
N-(Prop-2-yn-1-yl)pyridin-2-amines: These compounds share a similar prop-2-yn-1-yl group but differ in the ring structures attached.
Imidazo[1,2-a]pyridines: These compounds have a different heterocyclic ring system but may undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of oxane and pyrazole rings, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H13N3O2 |
---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
N-[1-(oxan-2-yl)pyrazol-4-yl]prop-2-ynamide |
InChI |
InChI=1S/C11H13N3O2/c1-2-10(15)13-9-7-12-14(8-9)11-5-3-4-6-16-11/h1,7-8,11H,3-6H2,(H,13,15) |
InChI-Schlüssel |
ZOJNVDNGJZUIJD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)NC1=CN(N=C1)C2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.